molecular formula C19H24N2O2 B2451327 N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopentanecarboxamide CAS No. 851096-25-8

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopentanecarboxamide

Cat. No. B2451327
CAS RN: 851096-25-8
M. Wt: 312.413
InChI Key: FRWBJNHYXXVMJN-UHFFFAOYSA-N
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Description

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopentanecarboxamide, also known as Cpn-10, is a small molecule that has been studied for its potential therapeutic properties. This compound has been shown to have anti-inflammatory and antioxidant effects, making it a promising candidate for the treatment of various diseases. In

Scientific Research Applications

Synthesis and Anticancer Activity

The synthesis of N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopentanecarboxamide and related compounds has been explored for their potential in cancer treatment. Studies have demonstrated the cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines against various cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia, with some compounds exhibiting potent cytotoxicity at nanomolar concentrations (Deady et al., 2003). This highlights the potential of this compound derivatives in cancer research and therapy.

Antiviral Applications

Research into novel quinoxaline derivatives, including those structurally related to this compound, has shown promising antiviral properties. Ethyl (6,7‐dimethyl‐2‐oxo‐3,4‐dihydroquinoxalin‐3‐yl)acetate, for example, displayed highly potent activity against human cytomegalovirus (HCMV) with lower IC50 values compared to the standard drug ganciclovir. These findings indicate the potential of these compounds in developing new antiviral therapies (Elzahabi, 2017).

Synthesis Techniques and Chemical Analysis

Efforts to synthesize this compound analogues have led to advancements in chemical synthesis techniques. One approach involves the synthesis of N1-substituted 2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamides via enolate salts, demonstrating the versatility of this compound class in generating pharmaceutical analogues. This research not only expands the chemical toolkit but also opens up new avenues for drug development (Yermolayev et al., 2008).

properties

IUPAC Name

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-12-9-16-11-15(19(23)21-17(16)10-13(12)2)7-8-20-18(22)14-5-3-4-6-14/h9-11,14H,3-8H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRWBJNHYXXVMJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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